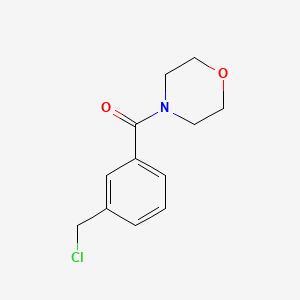

(3-(Chloromethyl)phenyl)(morpholino)methanone

Description

Properties

IUPAC Name |

[3-(chloromethyl)phenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-9-10-2-1-3-11(8-10)12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWUAUHNOZGWQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=CC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Chloromethyl)phenyl)(morpholino)methanone typically involves the reaction of 3-(chloromethyl)benzoyl chloride with morpholine . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(3-(Chloromethyl)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the methanone group can yield alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions (room temperature to 50°C) to facilitate substitution reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation typically yields carboxylic acids or ketones.

Reduction Products: Reduction results in the formation of alcohols or other reduced compounds.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

- The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its chloromethyl group allows for further chemical modifications, making it valuable for exploring new chemical reactions and developing novel materials.

Material Science

- In material science, (3-(Chloromethyl)phenyl)(morpholino)methanone is utilized to create advanced materials with specific properties such as high thermal stability and unique electronic characteristics. Its ability to undergo various modifications enhances its applicability in developing new polymers and composites.

Biological Applications

Drug Discovery

- The compound is investigated for its potential as a lead compound in drug discovery. Its structure allows it to interact with biological macromolecules, making it a candidate for targeting specific pathways in diseases such as cancer. Studies have shown that derivatives of this compound exhibit moderate to significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

- The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including the inhibition of cancer cell proliferation.

Medicinal Chemistry

Therapeutic Properties

- Research indicates that this compound may possess therapeutic properties that could be harnessed for treating various diseases. It has been studied for its effects on kinases involved in cancer progression and has shown promise as a potent inhibitor against specific targets .

Case Studies

- In vitro studies have demonstrated that different derivatives of this compound exhibit varying degrees of cytotoxicity against multiple cancer cell lines. Molecular docking simulations suggest favorable binding interactions with key kinases, indicating a mechanism by which the compound may exert its effects on cancer cells .

Industrial Applications

Advanced Materials Development

- The compound's unique properties make it suitable for use in the development of advanced materials in industries such as electronics and pharmaceuticals. Its ability to undergo chemical modifications allows for the design of materials tailored for specific applications, enhancing performance and efficiency.

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3-(Chloromethyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position Effects

- (4-Hexylphenyl)(morpholino)methanone (para-substituted hexyl group): Achieved a 92% yield in iron-catalyzed cross-coupling reactions .

- (3-Hexylphenyl)(morpholino)methanone (meta-substituted hexyl group): Yielded 68% under identical conditions, indicating reduced efficiency for meta-substituted analogs .

Substituent Type and Reactivity

- (3-Amino-4-chlorophenyl)(morpholino)methanone: Features amino and chloro groups at adjacent positions. The amino group enhances solubility via hydrogen bonding, while the chloro group increases electrophilicity .

- (3-Bromo-6-chloro-2-fluorophenyl)(morpholino)methanone: Contains multiple halogens, leading to hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

- Implications for Target Compound : The chloromethyl group may confer similar hazards (e.g., reactivity with nucleophiles) and moderate polarity compared to halogenated analogs.

Electronic and Steric Effects

- (3-Methoxy-4-nitrophenyl)(morpholino)methanone: The nitro group is highly electron-withdrawing, while methoxy is electron-donating, creating a polarized aromatic system .

- Implications for Target Compound : The chloromethyl group is moderately electron-withdrawing, which may influence the reactivity of the ketone moiety in nucleophilic additions or cross-coupling reactions.

Physical and Spectral Properties

- Key Observations: Morpholino protons typically resonate between δ 3.3–3.9 ppm across analogs . Chloromethyl protons (CH₂Cl) in the target compound would likely appear downfield (δ ~4.5–4.8) due to chlorine’s electronegativity.

Biological Activity

(3-(Chloromethyl)phenyl)(morpholino)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from a variety of scientific sources.

- IUPAC Name : this compound

- Molecular Formula : C12H14ClN2O

- Molecular Weight : 240.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The compound acts as an electrophilic agent, which allows it to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of critical metabolic pathways. This mechanism can result in cell death or reduced proliferation in susceptible organisms.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its effectiveness is often compared with standard antibiotics and antifungals.

- Case Study : In vitro tests indicated that this compound had a Minimum Inhibitory Concentration (MIC) comparable to established antifungal agents against Candida species.

-

Anticancer Potential :

- The compound has been evaluated for its anticancer properties, particularly in inhibiting the growth of cancer cell lines.

- Research Findings : A study demonstrated that this compound induced apoptosis in human leukemia cells, suggesting its potential as a therapeutic agent in oncology.

-

Neuroprotective Effects :

- Preliminary research indicates that this compound may have neuroprotective effects, potentially offering benefits in neurodegenerative diseases.

- Mechanism : It is believed that the compound's ability to modulate oxidative stress pathways contributes to its neuroprotective effects.

Table 1: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Candida albicans | 1.5 μg/mL | |

| Anticancer | Human leukemia cells | 20 μM | |

| Neuroprotective | Human neuronal cell line | Not specified |

Table 2: Comparison with Other Compounds

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| Standard Antibiotic | High | Low |

| Established Antifungal | High | Moderate |

Case Studies

-

Antimicrobial Efficacy Study :

- A series of experiments evaluated the antimicrobial efficacy of this compound against various bacterial strains and fungi. Results indicated that the compound exhibited a broad spectrum of activity, particularly against resistant strains.

-

Cancer Cell Line Analysis :

- In vitro assays were conducted on multiple cancer cell lines including breast and prostate cancer cells. The findings revealed that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Q & A

Basic Questions

Q. What are the established synthetic routes for (3-(Chloromethyl)phenyl)(morpholino)methanone, and how are reaction conditions optimized?

- Methodology :

- Friedel-Crafts Acylation : React 3-chlorotoluene with a morpholine-containing acyl chloride using Lewis acid catalysts (e.g., AlCl₃) under reflux. Purification via distillation or recrystallization yields the target compound .

- Multi-Step Functionalization : Introduce the morpholino group via nucleophilic substitution or coupling reactions, using palladium/copper catalysts in solvents like dichloromethane or ethanol .

- Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst | AlCl₃, Pd(PPh₃)₄ | Higher selectivity |

| Solvent | DCM, THF, Ethanol | Polarity affects rate |

| Temperature | 60–100°C (reflux) | Accelerates kinetics |

Q. How can researchers confirm the structural identity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and morpholino group integration .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~550 cm⁻¹) stretches .

- HPLC/GC-MS : Quantify purity (>95%) and detect impurities .

Q. What are the key reactivity patterns of this compound under standard laboratory conditions?

- Nucleophilic Substitution : The chloromethyl group reacts with amines/thiols to form derivatives (e.g., drug precursors) .

- Carbonyl Reactivity : Participates in Grignard additions or reductions (e.g., NaBH₄) to yield alcohols .

- Stability : Hydrolytically stable in anhydrous conditions but sensitive to strong acids/bases .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?

- Case Study : Single-crystal X-ray diffraction (SC-XRD) reveals non-planar geometry (e.g., dihedral angles ~59° between aromatic rings), which may conflict with DFT-optimized planar models .

- Resolution Strategy : Cross-validate bond lengths/angles from SC-XRD with NMR coupling constants and IR vibrational modes .

Q. What experimental designs are effective for evaluating this compound's bioactivity in medicinal chemistry?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization (IC₅₀ determination) .

- Cell-Based Studies : Assess cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA for blood-brain barrier permeability .

Q. How can computational modeling guide the rational design of derivatives with enhanced target affinity?

- Molecular Docking : Simulate binding poses with protein targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

- QSAR Modeling : Corrogate substituent effects (e.g., halogen vs. methoxy groups) on bioactivity using partial least squares regression .

Data Contradiction Analysis

- Example : Discrepancies in reported reaction yields (50–85%) may arise from solvent polarity (e.g., DCM vs. ethanol) or catalyst loading .

- Resolution : Design a DoE (Design of Experiments) to isolate variables like temperature and catalyst concentration .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.